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molecular formula C16H24BrN B8306217 8-Bromo-2-dipropylamino-1,2,3,4-tetrahydronaphthalene

8-Bromo-2-dipropylamino-1,2,3,4-tetrahydronaphthalene

Cat. No. B8306217
M. Wt: 310.27 g/mol
InChI Key: MRVOVSJOIOFTKG-UHFFFAOYSA-N
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Patent
US05389687

Procedure details

8-Bromo-2-tetralone (28.8 gm, 128 mMol) was reacted with dipropylamine (34.3 mL, 250 mMol) and sodium cyanoborohydride (6.3 gm, 100 mMol) as described in Example 3 to give the title compound as a light yellow oil. The hydrochloride salt was formed and crystallization (acetone) gave colorless crystals (m.p.=150.5°-152° C.).
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
34.3 mL
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH2:10][C:9](=O)[CH2:8][CH2:7]2.[CH2:13]([NH:16][CH2:17][CH2:18][CH3:19])[CH2:14][CH3:15].C([BH3-])#N.[Na+]>>[CH2:13]([N:16]([CH2:17][CH2:18][CH3:19])[CH:9]1[CH2:8][CH2:7][C:6]2[C:11](=[C:2]([Br:1])[CH:3]=[CH:4][CH:5]=2)[CH2:10]1)[CH2:14][CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
28.8 g
Type
reactant
Smiles
BrC=1C=CC=C2CCC(CC12)=O
Name
Quantity
34.3 mL
Type
reactant
Smiles
C(CC)NCCC
Name
Quantity
6.3 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(C1CC2=C(C=CC=C2CC1)Br)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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